molecular formula C20H27ClN2O4 B2403598 Ethyl 4-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 473805-32-2

Ethyl 4-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2403598
CAS RN: 473805-32-2
M. Wt: 394.9
InChI Key: ZAUKTMPNJIZHNJ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical compounds . Piperazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed through techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, as well as single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Piperazine derivatives are known to participate in a variety of chemical reactions due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many piperazine derivatives interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their wide spectrum of biological activities .

properties

IUPAC Name

ethyl 4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.ClH/c1-2-25-20(24)22-11-9-21(10-12-22)14-18(23)15-26-19-8-7-16-5-3-4-6-17(16)13-19;/h3-8,13,18,23H,2,9-12,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUKTMPNJIZHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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